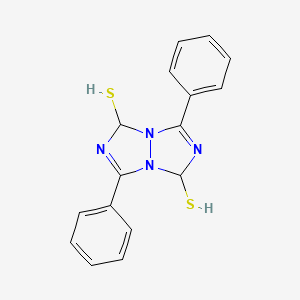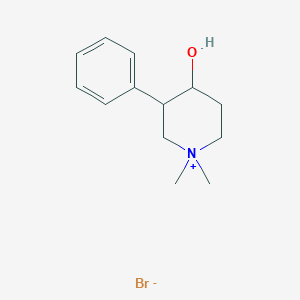
4-Hydroxy-1,1-dimethyl-3-phenylpiperidin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol is a chemical compound with a unique structure that includes a tetrahydropyridine ring substituted with a phenyl group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted ketone with a suitable amine in the presence of a reducing agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various alcohols or amines.
Applications De Recherche Scientifique
1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which 1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a pyrimidinone ring instead of a pyridine ring.
1,3-Dimethyl-2-imidazolidinone: Another related compound with an imidazolidinone ring.
Uniqueness
1,1-Dimethyl-3-phenyl-3,4,5,6-tetrahydro-2h-pyridin-4-ol is unique due to its specific substitution pattern and the presence of both phenyl and hydroxyl groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
7468-75-9 |
|---|---|
Formule moléculaire |
C13H20BrNO |
Poids moléculaire |
286.21 g/mol |
Nom IUPAC |
1,1-dimethyl-3-phenylpiperidin-1-ium-4-ol;bromide |
InChI |
InChI=1S/C13H20NO.BrH/c1-14(2)9-8-13(15)12(10-14)11-6-4-3-5-7-11;/h3-7,12-13,15H,8-10H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
XQBCUROUYTUHMU-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCC(C(C1)C2=CC=CC=C2)O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


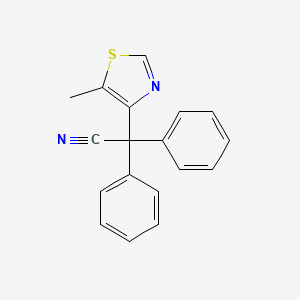
![4-[(2-amino-4-sulfanylidene-7,8-dihydro-1H-pteridin-6-yl)methyl-methylamino]benzoic acid](/img/structure/B14001048.png)
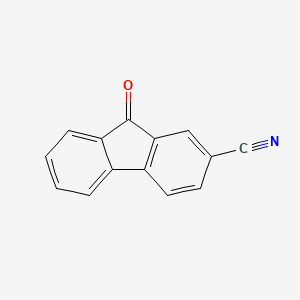

![6-[(3,4,5-Trimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B14001059.png)


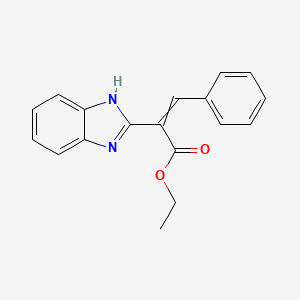
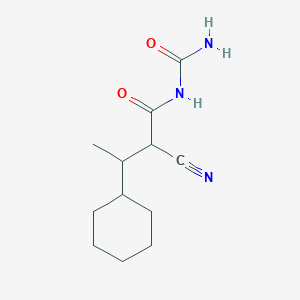
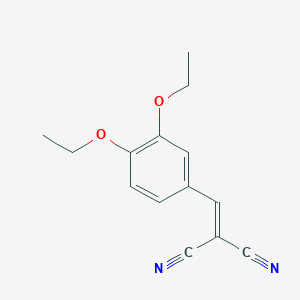
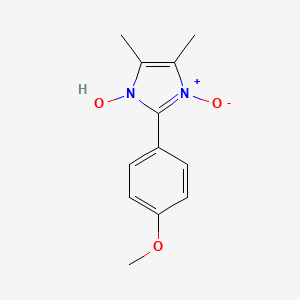
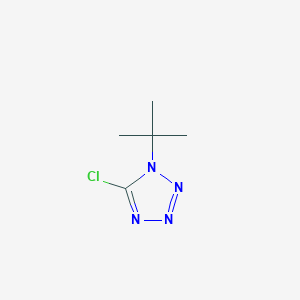
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
